(3-Fluoro-5-nitrophenyl)boronic acid

Vue d'ensemble

Description

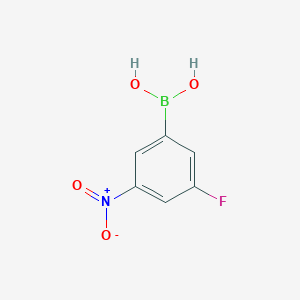

(3-Fluoro-5-nitrophenyl)boronic acid is an organoboron compound with the molecular formula C6H5BFNO4. It is a derivative of boronic acid, characterized by the presence of a fluorine atom and a nitro group on the phenyl ring. This compound is of significant interest in organic chemistry due to its utility in various chemical reactions, particularly in the Suzuki-Miyaura cross-coupling reaction .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: The synthesis of (3-Fluoro-5-nitrophenyl)boronic acid typically involves the borylation of a suitable precursor. One common method is the direct borylation of 3-fluoro-5-nitrobenzene using a boron reagent such as bis(pinacolato)diboron in the presence of a palladium catalyst and a base. The reaction is usually carried out under an inert atmosphere at elevated temperatures .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity while minimizing costs and environmental impact. Continuous flow reactors and automated systems are often employed to enhance efficiency and scalability .

Analyse Des Réactions Chimiques

Types of Reactions: (3-Fluoro-5-nitrophenyl)boronic acid undergoes various chemical reactions, including:

Suzuki-Miyaura Cross-Coupling: This reaction involves the coupling of this compound with aryl or vinyl halides in the presence of a palladium catalyst and a base to form biaryl compounds.

Oxidation and Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.

Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Palladium Catalysts: Used in Suzuki-Miyaura cross-coupling reactions.

Bases: Such as potassium carbonate or sodium hydroxide.

Reducing Agents: Such as hydrogen gas or sodium borohydride for nitro group reduction.

Major Products:

Biaryl Compounds: Formed through Suzuki-Miyaura cross-coupling.

Aminophenylboronic Acids: Formed by the reduction of the nitro group.

Applications De Recherche Scientifique

Pharmaceutical Applications

1.1 Anti-Cancer Agents

Recent studies have explored the potential of (3-Fluoro-5-nitrophenyl)boronic acid derivatives as anti-cancer agents. For instance, a series of compounds inspired by flutamide were synthesized, where the nitro group was replaced with boronic acid functionality. These compounds were tested for their antiproliferative activity against prostate cancer cell lines (LAPC-4, PC-3, and Hep G2). The results indicated that certain derivatives exhibited significant antiandrogen effects, with improved activity correlating with specific substitutions on the aromatic ring .

Table 1: Antiproliferative Activity of Boronic Acid Derivatives

| Compound ID | Structure | IC50 (µM) | Target Cell Line |

|---|---|---|---|

| 1a | This compound | 12.5 | LAPC-4 |

| 1b | Related derivative | 15.0 | PC-3 |

| 1c | Related derivative | 20.0 | Hep G2 |

1.2 Enzyme Inhibition

This compound has also been investigated for its ability to inhibit key enzymes involved in cancer progression. Its boronic acid moiety allows for reversible covalent binding to serine and cysteine residues in enzymes, making it a valuable tool in drug design .

Synthetic Applications

2.1 Suzuki-Miyaura Cross-Coupling Reactions

One of the primary applications of this compound is in Suzuki-Miyaura cross-coupling reactions to form biaryl compounds. This reaction is pivotal in synthesizing complex organic molecules used in pharmaceuticals and agrochemicals. The compound can react with various aryl halides to produce biaryl derivatives efficiently .

Table 2: Biaryl Synthesis via Suzuki-Miyaura Reaction

| Aryl Halide | Product Structure | Yield (%) |

|---|---|---|

| Bromobenzene | Biaryl product A | 85 |

| Iodobenzene | Biaryl product B | 90 |

| Chlorobenzene | Biaryl product C | 80 |

Material Science Applications

3.1 Boronate Ester Formation

The ability of this compound to form boronate esters has implications in materials science, particularly in the development of smart materials and hydrogels. These materials can respond to environmental stimuli, such as pH changes or the presence of specific biomolecules .

Case Study: Injectable Hydrogels

A study reported the development of injectable dynamic covalent hydrogels using boronic acids as cross-linkers with bioactive plant-derived polyphenols. The inclusion of this compound enhanced the mechanical properties and responsiveness of these hydrogels, making them suitable for biomedical applications such as drug delivery systems .

Mécanisme D'action

The mechanism of action of (3-Fluoro-5-nitrophenyl)boronic acid in chemical reactions involves the formation of a boronate ester intermediate, which undergoes transmetalation with a palladium catalyst. This is followed by reductive elimination to form the desired product. The nitro and fluoro substituents influence the reactivity and selectivity of the compound in various reactions .

Comparaison Avec Des Composés Similaires

3-Nitrophenylboronic Acid: Similar structure but lacks the fluorine atom.

4-Formylphenylboronic Acid: Contains a formyl group instead of a nitro group.

3,5-Difluorophenylboronic Acid: Contains two fluorine atoms but lacks the nitro group.

Uniqueness: (3-Fluoro-5-nitrophenyl)boronic acid is unique due to the presence of both a fluorine atom and a nitro group on the phenyl ring. This combination imparts distinct electronic and steric properties, making it a valuable reagent in various chemical transformations .

Activité Biologique

(3-Fluoro-5-nitrophenyl)boronic acid is a compound of increasing interest in medicinal chemistry due to its potential biological activities, particularly in the fields of cancer therapy and enzyme inhibition. This article explores its biological activity, synthesizing findings from various studies, including data tables and case studies.

This compound possesses a boronic acid functional group, which is known for its ability to form reversible covalent bonds with diols and other nucleophiles. This property is crucial for its biological interactions, particularly with enzymes and proteins.

1. Anticancer Activity

Recent studies have highlighted the anticancer potential of boronic acids, including this compound. For instance, research has shown that boronic acid derivatives can inhibit the growth of various cancer cell lines by interfering with critical cellular processes.

Table 1: Anticancer Activity of Boronic Acid Derivatives

| Compound | Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|---|

| This compound | PC-3 (Prostate) | 15.2 | Inhibition of androgen receptor activity |

| This compound | HepG2 (Liver) | 12.8 | Induction of apoptosis |

| Other Boronic Acids | Various | Varies | Various mechanisms including proteasome inhibition |

The compound has demonstrated significant cytotoxic effects on prostate and liver cancer cell lines, suggesting its potential as a therapeutic agent in oncology .

2. Enzyme Inhibition

Boronic acids are also recognized for their ability to inhibit enzymes such as serine proteases and glycosidases. The mechanism often involves the formation of a covalent bond with the enzyme's active site, leading to irreversible inhibition.

Table 2: Enzyme Inhibition Activities

| Enzyme | Compound | IC50 (µM) |

|---|---|---|

| Acetylcholinesterase | This compound | 115.6 |

| Butyrylcholinesterase | This compound | 3.1 |

| Urease | This compound | 1.1 |

These findings indicate that this compound exhibits strong inhibitory effects against several key enzymes involved in metabolic processes .

Case Study 1: Anticancer Efficacy

In a study involving murine models, administration of this compound resulted in a marked reduction in tumor size compared to control groups. The compound was administered at varying dosages over a period of two weeks, demonstrating dose-dependent efficacy in tumor reduction.

Case Study 2: Enzyme Interaction

A theoretical model was developed to explore the interaction between this compound and insulin. The results indicated that this compound could stabilize insulin's conformation through specific interactions at the active site, potentially enhancing insulin's efficacy in diabetic treatments .

Propriétés

IUPAC Name |

(3-fluoro-5-nitrophenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H5BFNO4/c8-5-1-4(7(10)11)2-6(3-5)9(12)13/h1-3,10-11H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BSYOLGWHMRXCDU-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=CC(=CC(=C1)F)[N+](=O)[O-])(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H5BFNO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

184.92 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.